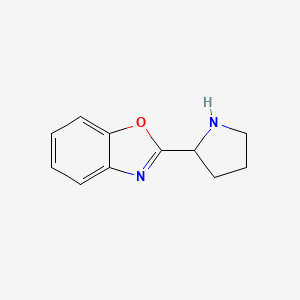

2-吡咯烷-2-基-1,3-苯并噁唑

描述

2-Pyrrolidin-2-yl-1,3-benzoxazole is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is a compound that belongs to the class of organic compounds known as beta amino acids and derivatives .

Synthesis Analysis

The synthesis of benzoxazoles, including 2-Pyrrolidin-2-yl-1,3-benzoxazole, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The InChI code for 2-Pyrrolidin-2-yl-1,3-benzoxazole is 1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 .科学研究应用

医药中间体

“2-吡咯烷-2-基-1,3-苯并噁唑” 可以作为合成各种医药化合物的中间体。 其结构有利于进行修饰,从而可以开发出具有潜在抗菌、抗真菌、抗惊厥、抗癌和抗氧化活性的新药 .

抗氧化潜力

据报道,含有苯并噁唑部分的化合物表现出显著的抗氧化特性。 这表明“2-吡咯烷-2-基-1,3-苯并噁唑” 可以被用于探索其清除自由基和防止氧化应激相关损伤的潜力 .

镇痛应用

苯并噁唑衍生物已被研究用于其镇痛特性。 因此,“2-吡咯烷-2-基-1,3-苯并噁唑” 可以被研究用于其在疼痛管理中的有效性以及作为镇痛药物的成分 .

抗癌研究

苯并噁唑环系统是许多抗癌药物的常见特征。 因此,“2-吡咯烷-2-基-1,3-苯并噁唑” 可以被研究用于其潜在的抗癌活性及其在开发新型肿瘤治疗方法中的作用 .

酶抑制

该化合物可能作为参与疾病过程的各种酶的抑制剂。 例如,它可以被设计和合成靶向 MAGL(单酰基甘油脂肪酶)和 FAAH(脂肪酸酰胺水解酶)等酶,这些酶与癌症和疼痛途径相关 .

抗纤维化活性

苯并噁唑衍生物在抗纤维化活性方面显示出希望,这对于治疗纤维化等疾病至关重要。 研究可以针对评估“2-吡咯烷-2-基-1,3-苯并噁唑” 用于类似应用 .

安全和危害

未来方向

As a member of the heteroarenes, benzoxazole connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on the synthesis of benzoxazole derivatives and their potential applications in various fields.

作用机制

Target of Action

The primary target of 2-Pyrrolidin-2-yl-1,3-benzoxazole is Peptide deformylase , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and proliferation of the bacteria, making it an attractive target for therapeutic intervention .

Mode of Action

This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death .

Biochemical Pathways

The inhibition of Peptide deformylase affects the protein synthesis pathway in Mycobacterium tuberculosis . This disruption in protein synthesis impairs the bacteria’s ability to grow and reproduce, leading to its eventual death .

Pharmacokinetics

The compound’s molecular weight of 18823 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The inhibition of Peptide deformylase by 2-Pyrrolidin-2-yl-1,3-benzoxazole leads to the disruption of protein synthesis in Mycobacterium tuberculosis . This disruption impairs the bacteria’s ability to grow and reproduce, leading to its eventual death .

属性

IUPAC Name |

2-pyrrolidin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEVDZMTMKDMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

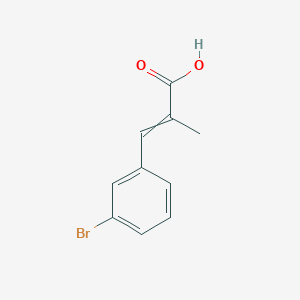

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-2-(pyridin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1637109.png)

![6-(4-Methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1637111.png)

![tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B1637128.png)